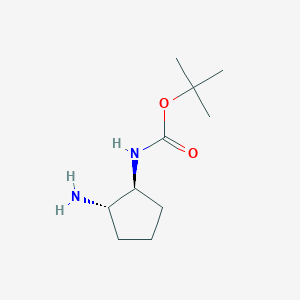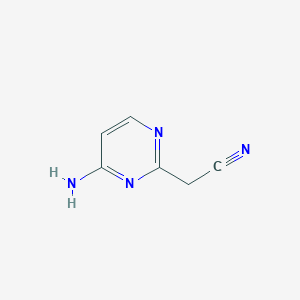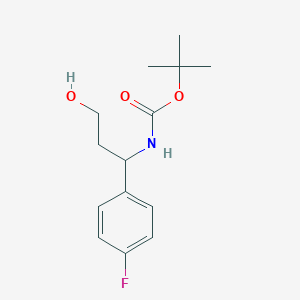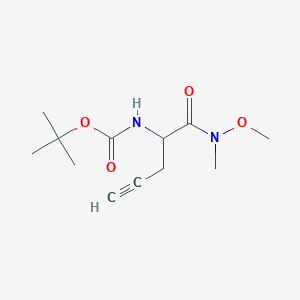![molecular formula C10H19NO2 B152972 MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) CAS No. 125444-26-0](/img/structure/B152972.png)
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound features a morpholine ring substituted with a cyclopentyloxy methyl group, making it a unique derivative of morpholine. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method for preparing morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) involves the reaction of cyclopentanol with formaldehyde to form cyclopentyloxy methanol, which is then reacted with morpholine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often employs large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as cyclopentyloxy methanol, followed by their reaction with morpholine under controlled temperature and pressure conditions . Catalysts and solvents are used to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted morpholine derivatives .
Scientific Research Applications
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, known for its use as a solvent and corrosion inhibitor.
N-Methylmorpholine: A derivative used as a catalyst in organic synthesis.
N-Ethylmorpholine: Another derivative with applications in the production of pharmaceuticals and agrochemicals.
Uniqueness
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s lipophilicity and may improve its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
2-(cyclopentyloxymethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-4-9(3-1)13-8-10-7-11-5-6-12-10/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNDBMUUSPLTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CNCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
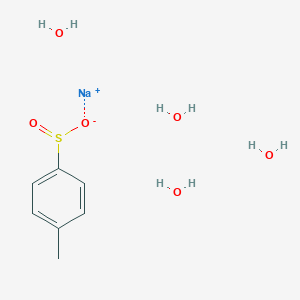

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
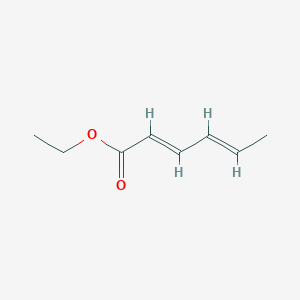
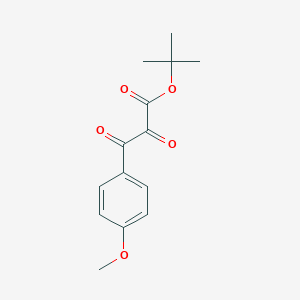
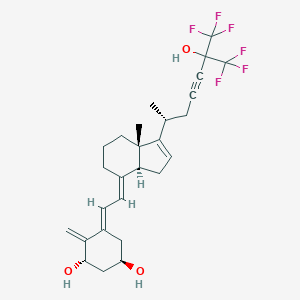
![1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B152914.png)
